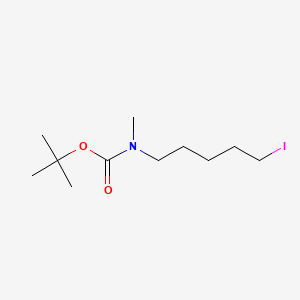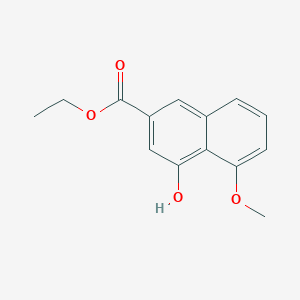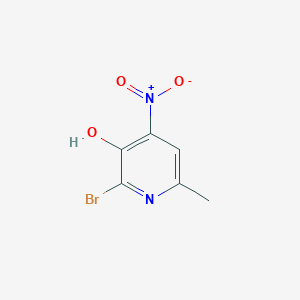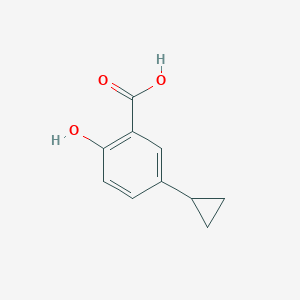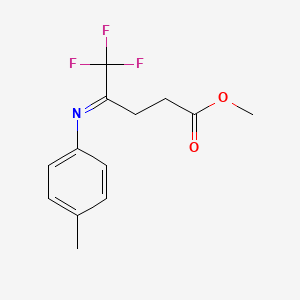
Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate is a chemical compound with the molecular formula C13H14F3NO2 It is known for its unique structure, which includes a trifluoromethyl group and a p-tolylimino group
Métodos De Preparación
The synthesis of Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate typically involves the reaction of 5,5,5-trifluoro-4-pentenoic acid with p-toluidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a dehydrating agent like thionyl chloride to facilitate the formation of the imino group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the imino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved .
Comparación Con Compuestos Similares
Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate can be compared with similar compounds such as:
Methyl 5,5,5-trifluoro-4-(p-anisylimino)pentanoate: Similar structure but with a methoxy group instead of a methyl group.
Methyl 5,5,5-trifluoro-4-(p-chlorophenylimino)pentanoate: Contains a chlorine atom in place of the methyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H14F3NO2 |
|---|---|
Peso molecular |
273.25 g/mol |
Nombre IUPAC |
methyl 5,5,5-trifluoro-4-(4-methylphenyl)iminopentanoate |
InChI |
InChI=1S/C13H14F3NO2/c1-9-3-5-10(6-4-9)17-11(13(14,15)16)7-8-12(18)19-2/h3-6H,7-8H2,1-2H3 |
Clave InChI |
DUYHNVXZMIPJLL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=C(CCC(=O)OC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



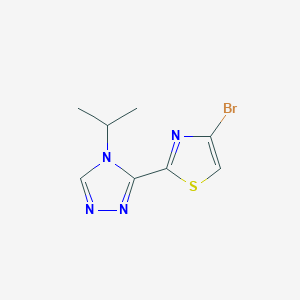

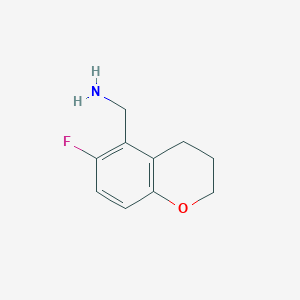
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B13926360.png)
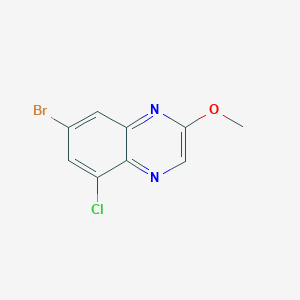
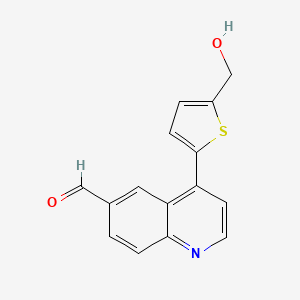

![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13926369.png)

